Cas no 741729-97-5 (ethyl 2-(piperidin-4-ylsulfanyl)acetate)
ethyl 2-(piperidin-4-ylsulfanyl)acetate Chemical and Physical Properties
Names and Identifiers
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- Acetic acid, (4-piperidinylthio)-, ethyl ester
- Acetic acid, 2-(4-piperidinylthio)-, ethyl ester
- ethyl 2-(piperidin-4-ylsulfanyl)acetate
- DTXSID901296180
- 741729-97-5
- EN300-2191217
- AKOS010951542
- Ethyl 2-(4-piperidinylthio)acetate
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- MDL: MFCD16076721
- Inchi: 1S/C9H17NO2S/c1-2-12-9(11)7-13-8-3-5-10-6-4-8/h8,10H,2-7H2,1H3
- InChI Key: AGIGTFMANGLSLI-UHFFFAOYSA-N
- SMILES: C(OCC)(=O)CSC1CCNCC1
Computed Properties
- Exact Mass: 203.09799996Da
- Monoisotopic Mass: 203.09799996Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 63.6Ų
ethyl 2-(piperidin-4-ylsulfanyl)acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2191217-0.05g |
ethyl 2-(piperidin-4-ylsulfanyl)acetate |
741729-97-5 | 0.05g |
$827.0 | 2023-09-16 | ||
| Enamine | EN300-2191217-0.1g |
ethyl 2-(piperidin-4-ylsulfanyl)acetate |
741729-97-5 | 0.1g |
$867.0 | 2023-09-16 | ||
| Enamine | EN300-2191217-0.25g |
ethyl 2-(piperidin-4-ylsulfanyl)acetate |
741729-97-5 | 0.25g |
$906.0 | 2023-09-16 | ||
| Enamine | EN300-2191217-0.5g |
ethyl 2-(piperidin-4-ylsulfanyl)acetate |
741729-97-5 | 0.5g |
$946.0 | 2023-09-16 | ||
| Enamine | EN300-2191217-1.0g |
ethyl 2-(piperidin-4-ylsulfanyl)acetate |
741729-97-5 | 1g |
$914.0 | 2023-05-25 | ||
| Enamine | EN300-2191217-2.5g |
ethyl 2-(piperidin-4-ylsulfanyl)acetate |
741729-97-5 | 2.5g |
$1931.0 | 2023-09-16 | ||
| Enamine | EN300-2191217-5.0g |
ethyl 2-(piperidin-4-ylsulfanyl)acetate |
741729-97-5 | 5g |
$2650.0 | 2023-05-25 | ||
| Enamine | EN300-2191217-10.0g |
ethyl 2-(piperidin-4-ylsulfanyl)acetate |
741729-97-5 | 10g |
$3929.0 | 2023-05-25 | ||
| Enamine | EN300-2191217-1g |
ethyl 2-(piperidin-4-ylsulfanyl)acetate |
741729-97-5 | 1g |
$986.0 | 2023-09-16 | ||
| Enamine | EN300-2191217-5g |
ethyl 2-(piperidin-4-ylsulfanyl)acetate |
741729-97-5 | 5g |
$2858.0 | 2023-09-16 |
ethyl 2-(piperidin-4-ylsulfanyl)acetate Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
Additional information on ethyl 2-(piperidin-4-ylsulfanyl)acetate
Comprehensive Overview of Ethyl 2-(Piperidin-4-ylsulfanyl)acetate (CAS No. 741729-97-5): Properties, Applications, and Innovations
Ethyl 2-(piperidin-4-ylsulfanyl)acetate (CAS No. 741729-97-5) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural features. This molecule combines a piperidine ring with a thioether linkage and an ester functional group, making it a versatile intermediate for drug discovery and material science. Its molecular formula (C9H17NO2S) and molecular weight (203.30 g/mol) reflect its compact yet functionally rich architecture, which is increasingly explored in bioactive molecule design and catalysis.
Recent trends in AI-driven drug discovery and green chemistry have amplified interest in compounds like ethyl 2-(piperidin-4-ylsulfanyl)acetate. Researchers are leveraging computational tools to predict its ADMET properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity), a hot topic in medicinal chemistry forums. Additionally, its potential as a building block for heterocyclic compounds aligns with the growing demand for sustainable synthetic routes, often searched under keywords like "piperidine derivatives in drug synthesis" or "thioether-based catalysts."
The compound’s physicochemical properties—such as its solubility in polar solvents and moderate lipophilicity—make it suitable for structure-activity relationship (SAR) studies. These characteristics are frequently queried in databases like SciFinder and Reaxys, underscoring its relevance in high-throughput screening. Furthermore, its sulfanylacetate moiety is a focal point for innovations in prodrug design, a trending subtopic in pharmaceutical formulation discussions.
From an industrial perspective, ethyl 2-(piperidin-4-ylsulfanyl)acetate is synthesized via nucleophilic substitution reactions, often optimized for atom economy—a principle central to green chemistry metrics. This aligns with searches for "cost-effective piperidine synthesis" or "scalable thioether production." Its stability under ambient conditions also makes it a practical candidate for long-term storage, a critical factor for chemical inventory management.
Emerging applications include its role in peptide mimetics and enzyme inhibitors, areas where users frequently explore "scaffold diversification techniques." The compound’s piperidin-4-ylsulfanyl group is particularly valued for modulating hydrogen bonding and steric effects, topics often debated in computational chemistry webinars. Patent analyses reveal its inclusion in neuroprotective agent formulations, linking it to trending queries like "CNS-targeting small molecules."
In summary, ethyl 2-(piperidin-4-ylsulfanyl)acetate (CAS No. 741729-97-5) exemplifies the intersection of traditional organic synthesis and cutting-edge research. Its adaptability to drug development pipelines and alignment with sustainability goals ensure its continued prominence in scientific literature and industrial workflows. For researchers, it remains a high-potential intermediate worthy of deeper exploration, especially in contexts like fragment-based drug design or bioconjugation strategies.
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